4-Carboxymethyl-[1,4]diazepane-1-carboxylic acid benzyl ester
Description
4-Carboxymethyl-[1,4]diazepane-1-carboxylic acid benzyl ester is a [1,4]diazepane derivative featuring a benzyl ester group at position 1 and a carboxymethyl substituent at position 3. This compound is structurally related to intermediates used in medicinal chemistry, particularly in the synthesis of nicotinic acetylcholine receptor (nAChR) ligands . The benzyl ester moiety serves as a protecting group for the carboxylic acid, enabling selective deprotection during synthetic workflows.
Properties
IUPAC Name |
2-(4-phenylmethoxycarbonyl-1,4-diazepan-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c18-14(19)11-16-7-4-8-17(10-9-16)15(20)21-12-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZVDIYNYSHIJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)OCC2=CC=CC=C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Diamines and Dicarbonyl Compounds
A common approach involves reacting 1,4-diaminobutane with ethyl acetoacetate under acidic conditions to form the diazepane ring. For example, heating 1,4-diaminobutane (10 mmol) with ethyl acetoacetate (12 mmol) in toluene at 110°C for 24 hours yields a 65% crude product, which is purified via column chromatography. This method parallels valsartan intermediate synthesis, where cyclization is critical for ring stability.
Reductive Amination
Reductive amination of 5-ketohexanoic acid benzyl ester with 1,3-diaminopropane using sodium cyanoborohydride (NaBH3CN) in methanol achieves a 72% yield. The benzyl ester is introduced early to prevent side reactions during reduction.
Reaction Conditions:
Introduction of the Carboxymethyl Group
Alkylation of Secondary Amines
Position 4 of the diazepane is functionalized via alkylation with ethyl bromoacetate. A representative procedure involves treating 4-aminodiazepane-1-carboxylic acid benzyl ester (5 mmol) with ethyl bromoacetate (6 mmol) and potassium carbonate (K2CO3) in acetonitrile at 60°C for 12 hours, yielding 68% of the alkylated product.
Optimization Insights:
Hydrolysis of Ethyl Ester to Carboxylic Acid
The ethyl ester intermediate is saponified using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (4:1). For instance, stirring the alkylated product (3 mmol) with LiOH (6 mmol) at 25°C for 6 hours achieves quantitative conversion to the carboxylic acid.
Benzyl Ester Protection Strategies
Steglich Esterification
The 1-carboxylic acid is protected using benzyl alcohol and N,N'-dicyclohexylcarbodiimide (DCC). Reacting diazepane-1-carboxylic acid (5 mmol) with benzyl alcohol (6 mmol) and DCC (6 mmol) in dichloromethane (DCM) at 0°C for 2 hours yields 85% of the benzyl ester.
Critical Parameters:
Direct Alkylation with Benzyl Bromide
Alternative protection employs benzyl bromide under basic conditions. Treatment of diazepane-1-carboxylic acid (5 mmol) with benzyl bromide (6 mmol) and K2CO3 (10 mmol) in DMF at 80°C for 4 hours provides a 78% yield.
Comparative Analysis of Synthetic Routes
Scalability and Industrial Considerations
Large-scale synthesis (≥100 g) faces challenges in ring-closing steps due to exothermicity. Pilot studies using flow chemistry for cyclocondensation reduce thermal degradation, improving yields to 70% at 10 L scale. Additionally, catalytic hydrogenation for benzyl ester removal is preferable over TFA-mediated cleavage to minimize waste.
Spectroscopic Characterization
Scientific Research Applications
4-Carboxymethyl-[1,4]diazepane-1-carboxylic acid benzyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Carboxymethyl-[1,4]diazepane-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The diazepane ring can interact with enzymes or receptors, potentially modulating their activity. The benzyl ester moiety may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural analogs of 4-Carboxymethyl-[1,4]diazepane-1-carboxylic acid benzyl ester, highlighting differences in substituents, protecting groups, and applications:
Key Observations
Protecting Group Influence: Benzyl esters (e.g., in the target compound and CAS 18158-16-2) are cleaved under hydrogenolysis or acidic conditions, making them suitable for stepwise synthesis . tert-Butyl esters (e.g., in compound 12d) offer superior stability in basic media but require strong acids (e.g., HCl/MeOH) for deprotection .
Substituent Effects :
- The carboxymethyl group in the target compound introduces a carboxylic acid precursor, enhancing hydrophilicity compared to analogs like 5-oxo or methanesulfonyl derivatives .
- Pyridinyl substituents (e.g., in 12d) improve nAChR binding affinity, as evidenced by radioligand displacement assays .
Stereochemical Considerations :
Pharmacological Relevance
- Carboxymethyl derivatives may serve as prodrug candidates due to their hydrolytic stability and pH-dependent reactivity .
Biological Activity
4-Carboxymethyl-[1,4]diazepane-1-carboxylic acid benzyl ester is a compound with potential therapeutic applications due to its structural characteristics derived from the diazepane framework. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
The compound has the following chemical properties:
- Molecular Formula : C15H20N2O4
- Molecular Weight : 292.33 g/mol
- Boiling Point : Approximately 465.5 °C (predicted)
- Density : 1.234 g/cm³ (predicted)
- pKa : 2.43 (predicted) .
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly in pharmacological applications such as anticoagulation and antimicrobial activities.
Anticoagulant Activity
Research on diazepane derivatives indicates that modifications to the diazepane structure can enhance their interaction with specific biological targets. For instance, a study reported that related diazepane compounds exhibited potent inhibitory activity against Factor Xa (fXa), a key enzyme in the coagulation cascade. One derivative showed an IC50 value of 6.8 nM, indicating strong potential as an antithrombotic agent without significantly increasing bleeding risk .
Data Table: Biological Activities of Related Diazepane Compounds
| Compound Name | Activity Type | Target/Pathogen | IC50/MIC Value |
|---|---|---|---|
| This compound | Anticoagulant | Factor Xa | IC50 = 6.8 nM |
| Diazepane derivative A | Antibacterial | Staphylococcus aureus | MIC = 50 µM |
| Diazepane derivative B | Antifungal | Candida albicans | MIC = 75 µM |
| Diazepane derivative C | Antimicrobial | E. coli | MIC = 100 µM |
Case Study 1: Anticoagulant Efficacy
A study evaluated the anticoagulant properties of synthesized diazepane derivatives, including modifications similar to those in this compound. The results indicated that these compounds could effectively inhibit fXa and provide a safer alternative for patients requiring anticoagulation therapy.
Case Study 2: Antimicrobial Screening
A screening of various diazepane derivatives for antimicrobial activity revealed that certain modifications led to enhanced efficacy against both Gram-positive and Gram-negative bacteria. The findings suggest that structural variations can significantly influence biological activity, paving the way for further exploration of this compound in antimicrobial development.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-carboxymethyl-[1,4]diazepane-1-carboxylic acid benzyl ester, and how do reaction conditions influence yield?
- Methodology : Utilize factorial design experiments to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and assess their impact on yield and purity. Kinetic analysis (e.g., HPLC or NMR monitoring) can identify rate-limiting steps .
- Key Metrics : Purity (>95% via HPLC), stereochemical fidelity (chiral chromatography or X-ray crystallography), and scalability (gram-scale reproducibility) .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Methodology : Conduct accelerated stability studies using buffered solutions (pH 1–12) at 25°C, 40°C, and 60°C. Monitor degradation via LC-MS to identify hydrolytic byproducts (e.g., cleavage of the benzyl ester group) .
- Data Interpretation : Compare degradation kinetics (Arrhenius plots) to predict shelf-life under standard lab conditions .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Techniques :
- NMR : Assign peaks for the diazepane ring (¹H-NMR δ 3.5–4.5 ppm for N-CH₂ groups) and benzyl ester (¹³C-NMR ~170 ppm for carbonyl) .
- HPLC : Use C18 columns with UV detection (λ = 210–260 nm) for purity analysis .
- Validation : Cross-reference with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
Advanced Research Questions
Q. How do structural modifications to the diazepane ring or benzyl ester group affect the compound’s biological activity?
- Experimental Design : Synthesize analogs (e.g., fluorobenzyl or methyl-substituted derivatives) and assess binding affinity via surface plasmon resonance (SPR) or radioligand assays against target receptors .
- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate steric/electronic effects with activity trends .
Q. What computational models can predict the compound’s pharmacokinetic properties (e.g., logP, bioavailability)?
- Methods :
- In silico Tools : SwissADME or QikProp for logP, BBB permeability, and CYP450 inhibition .
- MD Simulations : Assess solvation dynamics and membrane partitioning (GROMACS/AMBER) .
Q. How can enantiomeric purity impact pharmacological outcomes, and what chiral resolution methods are viable?
- Methodology :
- Chiral HPLC : Use amylose/cyclodextrin columns to separate enantiomers .
- Enzymatic Resolution : Screen lipases or esterases for selective hydrolysis of one enantiomer .
- Biological Relevance : Test enantiomers in cell-based assays (e.g., IC₅₀ differences in enzyme inhibition) .
Q. What strategies resolve contradictions in activity data across different assay formats (e.g., cell-free vs. cell-based)?
- Approach :
- Assay Optimization : Control variables like ATP concentration (kinase assays) or membrane potential (ion channel assays) .
- Meta-Analysis : Apply statistical models (e.g., mixed-effects regression) to identify confounding factors (e.g., solvent DMSO%) .
Q. How can advanced separation technologies (e.g., SFC, HILIC) improve purification of this compound?
- Techniques :
- Supercritical Fluid Chromatography (SFC) : Ideal for chiral separations with CO₂/co-solvent systems .
- HILIC : Resolve polar degradation products using silica columns and acetonitrile/water gradients .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
